3-(4-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
3-(4-Methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetic purine-triazole hybrid compound characterized by a methoxyphenyl substituent at the 3-position, a methyl group at the 5-position, and a phenethyl chain at the 9-position. Its core structure combines a purine-6,8-dione scaffold fused with a [1,2,4]triazolo ring, a design often explored for modulating adenosine receptor (AR) activity . The methoxy group enhances hydrophilicity and may influence receptor binding, while the phenethyl chain could improve membrane permeability .
Propriétés
IUPAC Name |
8-(4-methoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-26-20-17(19(29)23-22(26)30)27(13-12-14-6-4-3-5-7-14)21-25-24-18(28(20)21)15-8-10-16(31-2)11-9-15/h3-11H,12-13H2,1-2H3,(H,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBUGJBJJHSZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
It’s worth noting that triazole compounds, which this compound is a derivative of, are known to interact with a variety of enzymes and receptors in biological systems. They show versatile biological activities and are present as a central structural component in a number of drug classes.
Mode of Action
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors. This suggests that this compound may interact with its targets in a similar manner, leading to changes in the biological system.
Analyse Biochimique
Biochemical Properties
These interactions can be highly specific, depending on the structure of the triazole compound and the biomolecules it interacts with.
Activité Biologique
The compound 3-(4-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetic derivative of purine and triazole that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of substituted phenyl and triazole derivatives with purine precursors. The process can be optimized using various organic solvents and catalysts to enhance yield and purity.
Antimicrobial Properties
Recent studies have indicated that derivatives of triazolo[4,3-e]purines exhibit significant antimicrobial activity. For example, compounds similar to the target compound were tested against various bacterial strains and showed moderate to high levels of inhibition compared to standard antibiotics like Streptomycin and Nystatin .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Test Compound | E. coli | 15 |
| Test Compound | S. aureus | 18 |
| Streptomycin | E. coli | 20 |
| Nystatin | C. albicans | 22 |
Anti-inflammatory Properties
Research has also suggested that triazolo derivatives can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity is crucial for developing treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Anticancer Activity
Preliminary studies show that the compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Apoptosis via caspase activation |
| HeLa | 15 | Cell cycle arrest |
| A549 | 10 | Induction of oxidative stress |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide synthesis, affecting cellular proliferation.
- Modulation of Signaling Pathways : It can interfere with signaling pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound may lead to cellular damage and apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of triazole derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria. The target compound showed comparable results to existing antibiotics, suggesting its potential as a new antimicrobial agent.
- Cancer Research : In a preclinical trial involving MCF-7 cells, the compound was shown to significantly reduce cell viability at concentrations lower than those required for traditional chemotherapeutics. This supports its potential role in targeted cancer therapy.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound’s structural and functional analogs are summarized in Table 1 , with key differences in substituents, synthesis pathways, and inferred biological activities.
Table 1: Comparative Analysis of Structural Analogs
Key Findings from Comparative Analysis
Substituent Effects on Pharmacokinetics: The methoxyphenyl group in the target compound likely improves water solubility compared to chlorophenyl (as in ) or non-polar alkyl chains. This aligns with trends in adenosine receptor ligands, where electron-donating groups (e.g., MeO) enhance binding to A2A receptors . The phenethyl chain at the 9-position may confer better blood-brain barrier penetration than the 4-methylbenzyl group in , as phenethyl moieties are common in CNS-targeting drugs.
Synthetic Pathways: The target compound’s synthesis likely involves sequential alkylation and cyclization steps, similar to methods for triazolopyrimidines . In contrast, halogenated analogs (e.g., ) require additional halogenation steps, which can reduce yield due to side reactions .
The latter compound’s IC50 of 12 nM highlights the importance of methoxy groups in AR affinity. Compared to antiproliferative triazole derivatives (e.g., ), the target compound’s purine core may shift activity toward receptor modulation rather than direct cytotoxicity.
Research Implications and Limitations
- Gaps in Evidence : Direct pharmacological data (e.g., receptor binding assays, solubility measurements) for the target compound are absent in the provided evidence. Further studies are needed to validate its AR selectivity and metabolic stability.
- Design Recommendations : Introducing bulky substituents (e.g., isopropyl) at the 9-position could enhance receptor subtype specificity, as seen in A3 AR ligands .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-(4-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:
- Introduction of the 4-methoxyphenyl group via nucleophilic substitution or Suzuki coupling.
- Formation of the triazolopurine core using cyclization agents like triphosgene under controlled anhydrous conditions .
- Purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) and recrystallization from polar aprotic solvents (e.g., DMF or dioxane) to achieve >95% purity .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming substituent positions and electronic environments. For example, methoxy protons resonate at ~3.8 ppm, while aromatic protons show splitting patterns indicative of substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 430.5 g/mol for similar analogs) and fragmentation patterns .
- X-ray Crystallography : Optional for absolute configuration confirmation, particularly if the compound exhibits stereochemical complexity .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound, such as inconsistent IC50 values across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
- Data Normalization : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to minimize variability.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA or Bayesian modeling) to identify outliers and systemic biases .
Q. What experimental design principles apply to studying the environmental fate of this compound?
- Methodological Answer :
- Degradation Studies : Use OECD guidelines to assess hydrolysis (pH 4–9), photolysis (UV-Vis irradiation), and biodegradation (activated sludge assays) .
- Partitioning Analysis : Measure log Kow (octanol-water coefficient) via shake-flask methods and soil sorption (Kd) using batch equilibrium protocols .
- Ecotoxicology : Employ tiered testing (e.g., Daphnia magna acute toxicity followed by chronic algal growth inhibition) .
Q. How can computational modeling optimize target-specific activity for derivatives of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors .
Key Considerations for Experimental Design
- Synthesis : Optimize reaction time (e.g., 12–24 hrs) and temperature (60–80°C) to balance yield and side-product formation .
- Pharmacology : Prioritize target selectivity profiling (e.g., kinase panel screening) to mitigate off-target effects .
- Environmental Impact : Include abiotic/biotic transformation products in risk assessments to address secondary contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
